molecular formula C5H4N4S B1228145 2-Mercaptopurine CAS No. 28128-19-0

2-Mercaptopurine

货号: B1228145
CAS 编号: 28128-19-0
分子量: 152.18 g/mol
InChI 键: HDBQZGJWHMCXIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: 2-Mercaptopurine can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloropurine with thiourea under basic conditions to yield this compound . The reaction typically requires heating and the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

科学研究应用

Oncology

2-Mercaptopurine is extensively studied for its efficacy in treating hematological malignancies. It is used in combination therapies for:

  • Acute Lymphoblastic Leukemia : The drug plays a crucial role in remission induction and maintenance therapy. Studies indicate that it effectively reduces relapse rates when used alongside other chemotherapeutic agents .
  • Lymphoblastic Lymphoma : Similar to its application in leukemia, this compound is utilized in treatment regimens for lymphoblastic lymphoma due to its cytotoxic effects on rapidly dividing cells .

Autoimmune Diseases

The compound has been evaluated for its effectiveness in managing autoimmune conditions:

  • Inflammatory Bowel Disease : Research shows that this compound can be effective in maintaining remission in patients with Crohn's disease and ulcerative colitis. A study indicated that therapeutic drug monitoring of mercaptopurine led to improved clinical outcomes compared to placebo, with significant endoscopic improvement noted at the 52-week mark .
  • Autoimmune Hepatitis : It has been used as part of combination therapy to manage autoimmune hepatitis, demonstrating favorable outcomes in liver function tests and patient symptoms .

Case Study 1: Ulcerative Colitis Treatment

A randomized controlled trial involving 59 patients with active ulcerative colitis assessed the efficacy of mercaptopurine against placebo over a year. The results showed that 48.3% of patients on mercaptopurine achieved corticosteroid-free remission compared to only 10% on placebo (p = 0.002). Adverse events were more frequent in the mercaptopurine group, highlighting the need for careful monitoring during treatment .

Case Study 2: Crohn's Disease Recurrence Prevention

In a study focusing on postoperative recurrence prevention in Crohn's disease patients, mercaptopurine was found effective in reducing clinical recurrence rates among smokers. This suggests that patient characteristics significantly influence treatment outcomes .

Pharmacogenetics and Dosing Optimization

Pharmacogenetic studies have shown that individual variations in drug metabolism can affect the efficacy and safety of this compound. Specifically, the enzyme thiopurine S-methyltransferase (TPMT) plays a critical role; patients with low TPMT activity are at higher risk for myelotoxicity when treated with standard doses of mercaptopurine. Therefore, pharmacogenetic testing can guide dosing adjustments to enhance safety and effectiveness .

Summary Table of Applications

Application AreaConditionEfficacy/Outcomes
OncologyAcute Lymphoblastic LeukemiaEffective as part of combination therapy; reduces relapse rates
Lymphoblastic LymphomaUtilized similarly to leukemia treatment regimens
Autoimmune DiseasesInflammatory Bowel DiseaseSignificant improvement in remission rates; adverse events noted
Autoimmune HepatitisPositive outcomes in liver function tests

作用机制

2-Mercaptopurine exerts its effects by interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). This metabolite inhibits several enzymes involved in purine metabolism, leading to the disruption of DNA and RNA synthesis, ultimately causing cell death . The compound’s immunosuppressive effects are also attributed to its ability to inhibit the proliferation of immune cells .

生物活性

2-Mercaptopurine (6-MP) is a purine analog that exhibits significant biological activity, primarily as an antimetabolite in the treatment of various malignancies and autoimmune diseases. This article explores its mechanisms of action, clinical applications, resistance mechanisms, and safety profile, supported by data tables and case studies.

This compound functions as a purine antimetabolite , disrupting nucleic acid synthesis. It is converted intracellularly to active metabolites, primarily thioinosine monophosphate (TIMP) , which inhibit several enzymes involved in purine metabolism. The key actions include:

  • Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) : 6-MP competes with hypoxanthine and guanine for HGPRT, leading to the formation of TIMP .
  • Inhibition of Phosphoribosyl Pyrophosphate Amidotransferase : TIMP inhibits this enzyme, a rate-limiting factor in purine synthesis, thus affecting DNA and RNA synthesis .
  • Formation of 6-Methylthioinosinate (MTIMP) : This metabolite further inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, enhancing the drug's effects on nucleotide interconversion .

Clinical Applications

This compound is primarily used in the treatment of:

  • Acute Lymphoblastic Leukemia (ALL) : It is a cornerstone in chemotherapy regimens for ALL due to its ability to induce remission.
  • Inflammatory Bowel Disease (IBD) : Used as an immunomodulator for patients with Crohn's disease and ulcerative colitis who are intolerant to azathioprine .
  • Other Cancers : Recent studies have indicated potential efficacy in BRCA-defective tumors, showing selective cytotoxicity in preclinical models .

Table 1: Summary of Clinical Trials Involving this compound

Study TypeConditionPrimary OutcomeResults Summary
Randomized Controlled TrialUlcerative ColitisCorticosteroid-free remission48.3% achieved remission vs. 10% placebo (p=0.002)
Phase II Clinical TrialBRCA-defective CancersObjective response rate33% clinical benefit observed at 8 weeks
Meta-analysisIBDTolerability and efficacy68% tolerated after azathioprine failure

Resistance Mechanisms

Resistance to this compound can occur through various cellular mechanisms:

  • Up-regulation of P-glycoprotein : Studies indicate that increased expression of P-glycoprotein can lead to enhanced efflux of 6-MP, reducing its intracellular concentration and efficacy .
  • Altered Metabolic Enzyme Activity : Variations in the activity of thiopurine methyltransferase (TPMT) can significantly affect drug metabolism. Patients with low TPMT activity may experience increased toxicity due to higher levels of active metabolites .

Safety Profile and Adverse Effects

While generally well-tolerated, this compound can cause several adverse effects:

  • Myelosuppression : A common side effect leading to neutropenia and increased infection risk.
  • Hepatotoxicity : Elevated liver enzymes are frequently reported, necessitating regular monitoring .
  • Gastrointestinal Toxicity : Nausea and vomiting are common, particularly at higher doses .

Table 2: Adverse Events Associated with this compound Treatment

Adverse EventIncidence Rate (%)
MyelosuppressionVaries by TPMT status
Hepatotoxicity~20%
Gastrointestinal Symptoms~30%

Case Studies

  • Ulcerative Colitis Management : In a recent study involving patients with refractory ulcerative colitis, mercaptopurine was shown to achieve significant clinical remission rates when monitored via therapeutic drug monitoring (TDM) strategies .
  • BRCA Mutation Response : A phase II trial demonstrated that patients with BRCA1/2 mutations showed a modest response to combined therapy with 6-MP and methotrexate, highlighting its potential role in targeted cancer therapy .

常见问题

Basic Research Questions

Q. What standardized experimental protocols are recommended for assessing 2-mercaptopurine’s cytotoxicity in vitro?

  • Methodological Answer : Use established cell lines (e.g., leukemia cell lines like CCRF-CEM) and include controls for metabolic activity (e.g., MTT assay) and apoptosis markers (e.g., Annexin V/PI staining). Ensure consistent incubation times (e.g., 48–72 hours) and dose ranges (e.g., 0.1–100 µM) based on prior pharmacokinetic data. Replicate experiments at least three times to account for biological variability .

Q. How should researchers address batch-to-batch variability in this compound purity during pharmacological studies?

  • Methodological Answer : Characterize compound purity using HPLC (>95% purity threshold) and NMR spectroscopy. Document supplier, lot number, and storage conditions (e.g., −20°C, desiccated). Cross-validate results with alternative batches or synthetic replicates to isolate compound-specific effects from impurities .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data in non-normal distributions?

  • Methodological Answer : Use non-parametric tests like the Kruskal-Wallis test for multi-group comparisons (e.g., bacterial growth inhibition assays) and Dunn’s post-hoc test for pairwise analysis. Report median values and interquartile ranges (IQR) instead of means for skewed datasets .

Q. How can researchers ensure reproducibility in this compound metabolite quantification (e.g., 6-thioguanine nucleotides) across laboratories?

  • Methodological Answer : Adopt LC-MS/MS protocols with isotopically labeled internal standards (e.g., 6-TGN-d3). Validate assays using reference plasma/serum samples and inter-laboratory calibration. Report limits of detection (LOD) and quantification (LOQ) in methodological supplements .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s efficacy across bacterial vs. mammalian models be reconciled?

  • Methodological Answer : Conduct species-specific mechanistic studies, such as comparing thiopurine methyltransferase (TPMT) activity or nucleotide salvage pathways. For example, B. cereus growth inhibition (median 63.5% vs. 97.3% in 6-thioguanine) may reflect differential uptake or metabolic activation . Use RNA-seq to identify pathway-specific responses.

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other immunosuppressants?

  • Methodological Answer : Apply combination index (CI) methods (e.g., Chou-Talalay) in primary immune cells. Test fixed-ratio doses (e.g., this compound + methotrexate) and quantify synergy via CompuSyn software. Include isobolograms to visualize additive, synergistic, or antagonistic interactions .

Q. How can researchers mitigate confounding variables in longitudinal studies of this compound’s therapeutic drug monitoring (TDM)?

  • Methodological Answer : Use mixed-effects models to account for intra-patient variability (e.g., diet, compliance). Stratify cohorts by TPMT genotype (e.g., TPMT *2/*3 variants) and employ longitudinal sampling (e.g., weeks 0, 4, 8). Adjust for covariates like albumin levels and concomitant medications .

Q. What computational approaches are suitable for predicting this compound’s off-target effects in proteomic networks?

  • Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) to screen against human kinase libraries. Validate predictions with kinome-wide selectivity assays (e.g., KINOMEscan). Integrate results with STRING database networks to identify pathway-level disruptions .

Q. Data Contradiction & Validation

Q. How should researchers resolve discrepancies in this compound’s reported IC50 values across studies?

  • Methodological Answer : Meta-analyze published IC50 data with attention to assay conditions (e.g., cell type, exposure time). Apply Bland-Altman plots to assess agreement between studies. Re-evaluate using standardized protocols (e.g., NCI-60 screening guidelines) .

Q. What validation strategies are critical when extrapolating this compound’s in vitro findings to in vivo models?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro EC50 and in vivo plasma concentrations. Use murine xenograft models with humanized liver enzymes (e.g., CYP2D6-transgenic mice) to mimic human metabolism .

属性

IUPAC Name

3,7-dihydropurine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBQZGJWHMCXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878767
Record name 2H-Purine-2-thione, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-19-0
Record name 3,9-Dihydro-2H-purine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28128-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mercaptopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Purine-2-thione, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2H-purine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81XK02929C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Mercaptopurine
2-Mercaptopurine
2-Mercaptopurine
2-Mercaptopurine
2-Mercaptopurine
2-Mercaptopurine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。